Hydroxy-2,2,4-trimethylpentyl isobutyrate

Coalescent volatility Paint drying kinetics Evaporation rate

Hydroxy-2,2,4-trimethylpentyl isobutyrate (CAS 93951-35-0, molecular formula C₁₂H₂₄O₃, molecular weight 216.32 g/mol) is a defined positional isomer within the 2,2,4-trimethyl-1,3-pentanediol (TMPD) monoisobutyrate ester class, structurally characterized by the isobutyrate ester linkage at the 1-hydroxy position of the branched pentyl backbone. Unlike the widely commercialized Texanol™/UCAR™ Filmer IBT (CAS 25265-77-4), which is an isomeric mixture of approximately 60% primary (1-isobutyrate) and 40% secondary (3-isobutyrate) esters , CAS 93951-35-0 represents a discrete molecular entity with distinct physical properties including a boiling point of 223.6°C at 760 mmHg, flash point of 79.2°C, density of 0.948 g/cm³, and refractive index of 1.446.

Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
CAS No. 93951-35-0
Cat. No. B12666722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-2,2,4-trimethylpentyl isobutyrate
CAS93951-35-0
Molecular FormulaC12H24O3
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC(C)(C)CC(C)CO
InChIInChI=1S/C12H24O3/c1-9(2)11(14)15-8-12(4,5)6-10(3)7-13/h9-10,13H,6-8H2,1-5H3
InChIKeyYXLAWAJYNCCDTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy-2,2,4-trimethylpentyl Isobutyrate (CAS 93951-35-0): A Structurally Defined Positional Isomer in the TMPD Monoester Coalescent Family


Hydroxy-2,2,4-trimethylpentyl isobutyrate (CAS 93951-35-0, molecular formula C₁₂H₂₄O₃, molecular weight 216.32 g/mol) is a defined positional isomer within the 2,2,4-trimethyl-1,3-pentanediol (TMPD) monoisobutyrate ester class, structurally characterized by the isobutyrate ester linkage at the 1-hydroxy position of the branched pentyl backbone [1]. Unlike the widely commercialized Texanol™/UCAR™ Filmer IBT (CAS 25265-77-4), which is an isomeric mixture of approximately 60% primary (1-isobutyrate) and 40% secondary (3-isobutyrate) esters [2], CAS 93951-35-0 represents a discrete molecular entity with distinct physical properties including a boiling point of 223.6°C at 760 mmHg, flash point of 79.2°C, density of 0.948 g/cm³, and refractive index of 1.446 [1]. Its physicochemical profile positions it for applications in coatings, adhesives, sealants, and plasticizer formulations where defined isomer composition and differentiated volatility are critical parameters for formulation control and regulatory compliance.

Why Generic Substitution of Hydroxy-2,2,4-trimethylpentyl Isobutyrate with Commercial Mixed-Isomer Texanol™ Risks Formulation Drift


Commercial coalescent products sold under the trade names Texanol™, UCAR™ Filmer IBT, and CS-12 (CAS 25265-77-4) are not single chemical entities but rather thermodynamic mixtures of two positional isomers — 2,2,4-trimethyl-1,3-pentanediol-1-isobutyrate (primary ester) and 2,2,4-trimethyl-1,3-pentanediol-3-isobutyrate (secondary ester) — typically present in a mass ratio of approximately 60:40 [1]. The ratio of these isomers directly governs the volatilization rate from the paint film: increasing the primary ester content has been demonstrated to significantly accelerate evaporation, thereby reducing film drying time and improving scrub resistance under humid construction conditions [1]. Hydroxy-2,2,4-trimethylpentyl isobutyrate (CAS 93951-35-0), as a structurally resolved single isomer with a measured boiling point 31.4°C lower than the commercial mixture, offers a fundamentally different evaporation profile that cannot be replicated by simple dosage adjustment of mixed-isomer products . Researchers requiring isomerically defined reference standards, formulators targeting specific drying kinetics, and procurement specifications demanding batch-to-batch compositional consistency cannot rely on generic substitution without risking uncontrolled variance in film formation behavior, VOC emission profiles, and end-use performance characteristics [1][2].

Quantitative Differentiation Evidence: Hydroxy-2,2,4-trimethylpentyl Isobutyrate (CAS 93951-35-0) vs. Commercial Mixed-Isomer Coalescents


Boiling Point Differential of 31.4°C vs. Commercial UCAR™ Filmer IBT (Texanol™) Indicates Significantly Higher Volatility and Altered Drying Kinetics

Hydroxy-2,2,4-trimethylpentyl isobutyrate (CAS 93951-35-0) exhibits a measured boiling point of 223.6°C at 760 mmHg, which is 31.4°C lower than the boiling point of 255°C reported for the commercial mixed-isomer product UCAR™ Filmer IBT / Texanol™ (CAS 25265-77-4) under identical pressure conditions [1]. The commercial product's evaporation rate is characterized as extremely slow at 0.001 relative to n-butyl acetate (= 1.0), reflecting its higher boiling range of 255–261°C [1]. The 31.4°C boiling point depression of CAS 93951-35-0 predicts a measurably faster evaporation rate, which directly translates to reduced open-time and accelerated film drying in aqueous latex coating systems. This is consistent with patent teachings that increasing the proportion of the primary ester isomer in the TMPD monoisobutyrate system increases volatilization rate, reduces paint film drying time, and increases scrub resistance [2].

Coalescent volatility Paint drying kinetics Evaporation rate Coating formulation

Flash Point Reduction of 39.8°C vs. UCAR™ Filmer IBT Imposes Different Storage, Handling, and Transport Classification Requirements

The flash point of hydroxy-2,2,4-trimethylpentyl isobutyrate (CAS 93951-35-0) is reported as 79.2°C , which is 39.8°C lower than the Setaflash Closed Cup flash point of 119°C reported for UCAR™ Filmer IBT (CAS 25265-77-4) [1]. This differential places CAS 93951-35-0 closer to commonly regulated flammable liquid thresholds (e.g., the Globally Harmonized System Category 4 flammable liquid criterion of flash point > 60°C and ≤ 93°C). In contrast, at 119°C, the commercial mixed-isomer product falls outside most flammable liquid classifications, affording it reduced regulatory burden for storage, handling, and international transport. Users of CAS 93951-35-0 must therefore account for potentially different safety data sheet (SDS) classifications, storage facility requirements (e.g., ventilation, ignition source control), and shipping documentation compared to procurement of the higher-flash-point commercial mixture.

Chemical safety Flash point classification Storage requirements Transport regulations

Structurally Defined Single Isomer Enables Reproducible Research and Batch-to-Batch Formulation Consistency Unattainable with Mixed-Isomer Commercial Products

Hydroxy-2,2,4-trimethylpentyl isobutyrate (CAS 93951-35-0) is a single, structurally defined positional isomer with the isobutyrate ester moiety at the 1-hydroxy position of the 2,2,4-trimethylpentyl backbone (SMILES: CC(C)CC(C)(C)C(O)OC(=O)C(C)C) . In contrast, the prevailing commercial coalescent Texanol™ (CAS 25265-77-4) is explicitly described in patent literature as a mixture of two isomers — 2,2,4-trimethyl-1,3-pentanediol-3-isobutyrate and 2,2,4-trimethyl-1,3-pentanediol-1-isobutyrate — in a typical mass ratio of 37.32–40.12:59.33–62.24 [1]. The same patent teaches that this isomer ratio can be deliberately shifted (to 31.81–38.65:60.80–67.65) through thermal rearrangement, demonstrating that the commercial product's exact isomer composition is process-dependent and may vary between manufacturers and production lots [1]. For analytical method development, toxicological testing, environmental fate studies, or systematic structure-property relationship investigations, the use of a defined single isomer eliminates the confounding variable of variable isomer composition, enabling reproducible results that cannot be guaranteed with mixed-isomer commercial products .

Isomeric purity Formulation reproducibility Analytical reference standard Structure-activity relationship

Intermediate Alkaline Hydrolysis Rate Supports Superior Stability Relative to Phthalate and Adipate Ester Plasticizers Under High-pH Conditions

The alkaline hydrolysis second-order rate constant for 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB, the broader monoester class to which CAS 93951-35-0 belongs) has been experimentally determined as (9.8 ± 1.3) × 10⁻³ M⁻¹ s⁻¹ at pH 13 and room temperature, using UPLC-QToF-MS monitoring [1]. This rate constant positions TMPD-MIB as approximately 6-fold more hydrolysis-resistant than butyl benzyl phthalate (BBzP, (5.9 ± 0.8) × 10⁻² M⁻¹ s⁻¹) and approximately 20-fold more resistant than bis(2-ethylhexyl) adipate (DEHA, (4.8 ± 0.6) × 10⁻⁴ M⁻¹ s⁻¹), though less stable than butylparaben (BP, (1.24 ± 0.17) × 10⁻⁴ M⁻¹ s⁻¹) [1]. The commercial TMPD-MIB product is independently described as having excellent hydrolytic stability and can be used with high-pH emulsions including pure acrylic systems . This intermediate hydrolytic stability profile is significant for indoor environmental applications: hydrolysis of synthetic organic esters has been linked to poor indoor air quality and 'sick building syndrome,' making compounds with slower hydrolysis kinetics advantageous for interior coating and adhesive formulations where alkaline substrates (e.g., fresh concrete, plaster) are encountered [1].

Hydrolytic stability Alkaline degradation Indoor air quality Sick building syndrome

Validated Coalescing and Plasticizing Efficacy at 2–5 wt% Loading in Polyvinyl Acetate and Polyacrylate Latex Systems with Documented Low-Temperature Film Formation Benefit

The foundational patent US 3,312,652 (Eastman Kodak, 1967) establishes that 3-hydroxy-2,2,4-trimethylpentyl isobutyrate — the broader chemical class encompassing CAS 93951-35-0 — functions as an effective coalescing agent in aqueous polyvinyl acetate and polyacrylate latex dispersions at loadings of approximately 1–10% by weight, with a preferred range of 2–4% for both paint and adhesive compositions [1]. At 5% loading in latex paint, the compound improves low-temperature coalescence, pigment binding power, flow-out, and water resistance of the cured film [1]. Modern studies confirm that TMPD monoisobutyrate at 4 wt% on polymer solids reduces the minimum film formation temperature (MFFT) of a styrene-acrylic latex from 23°C to 8°C, and at 6 wt% to below 5°C . For adhesive formulations, the patent specifically claims the benefit of reduced tack time, providing more rapid grab when applied between surfaces [1]. This validated performance profile at industrially relevant loading levels directly supports procurement for water-based coating and adhesive development where low-temperature film formation, reduced volatile organic compound content, and formulation robustness are key selection criteria.

Coalescing agent Latex paint Adhesive formulation Minimum film formation temperature MFFT

Procurement-Relevant Application Scenarios for Hydroxy-2,2,4-trimethylpentyl Isobutyrate (CAS 93951-35-0) Driven by Quantitative Differentiation Evidence


Accelerated-Drying Waterborne Architectural and Industrial Coating Formulations Requiring Reduced Open-Time

Formulators developing waterborne acrylic, styrene-acrylic, or polyvinyl acetate latex coatings for high-humidity or short recoat-interval applications should evaluate CAS 93951-35-0 as a replacement for conventional Texanol™. The compound's boiling point of 223.6°C—31.4°C lower than the commercial mixed-isomer product at 255°C—predicts a faster evaporation rate that directly translates to reduced coating open-time and accelerated through-dry [1][2]. Patent evidence confirms that increasing the proportion of the primary ester isomer (structurally related to CAS 93951-35-0) increases volatilization rate from the paint film, reduces drying time, and increases scrub resistance, while mitigating paint film defects such as floating, whitening, efflorescence, and cracking that occur when slow-drying films absorb atmospheric moisture during construction in rainy or high-humidity conditions [3]. This scenario is particularly relevant for exterior wall coatings applied in the Yangtze River valley plum-rain season or southern China monsoon regions, where accelerated drying directly improves construction scheduling reliability and reduces weather-related coating failures [3].

Isomerically Defined Analytical Reference Standard for Environmental Monitoring, Toxicology, and Structure-Property Relationship Studies

Analytical laboratories engaged in environmental monitoring of TMPD ester exposure, toxicological assessment for regulatory submissions, or systematic structure-property relationship (SPR) investigations require chemically defined, single-isomer reference materials rather than variable-composition commercial mixtures. CAS 93951-35-0, as a discrete positional isomer with a fully resolved SMILES structure and CAS registry number distinct from the mixed-isomer commercial products (CAS 25265-77-4), provides the compositional certainty necessary for validated analytical method development [1]. This is critical in light of published urinary biomonitoring studies that track human exposure to TMPD monoisobutyrate and diisobutyrate via metabolites such as 2,2,4-trimethyl-1,3-pentanediol (TMPD) and 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV), where isomer-specific metabolic fate may influence biomarker interpretation [2]. Additionally, the compound's hydrolytic stability profile—with a quantified alkaline hydrolysis rate constant of (9.8 ± 1.3) × 10⁻³ M⁻¹ s⁻¹ at pH 13—provides a defined degradation kinetic baseline for environmental fate modeling that cannot be accurately derived from mixed-isomer materials with variable composition [3].

Water-Based Adhesive and Sealant Plasticizer Requiring Low-Temperature Flexibility and Controlled Substrate Wetting

Manufacturers formulating aqueous polyvinyl acetate or polyacrylate latex adhesives and sealants can leverage the dual coalescing and plasticizing functionality of CAS 93951-35-0 at the patent-validated preferred loading range of 2–4% by weight [1]. The foundational patent explicitly claims the benefit of reduced adhesive tack time, providing more rapid grab when applied between two surfaces—a performance attribute directly relevant to woodworking, packaging, and construction adhesive applications [1]. The compound's low solidifying point and documented ability to maintain stable viscosity at reduced temperatures, combined with excellent resin miscibility, make it suitable for adhesive formulations requiring low-temperature application and flexibility retention [2]. Furthermore, the distinct flash point of 79.2°C (versus 119°C for commercial Texanol™) necessitates specific storage and handling protocols that should be factored into manufacturing facility design and standard operating procedure development during procurement planning [3].

Specialty PVC Plasticizer with Reduced Migration and Volatile Organic Compound Emission Potential

Research on structurally analogous TMPD ester plasticizers for polyvinyl chloride (PVC) has demonstrated that positional isomer composition significantly affects plasticizer performance. A related study on 2,2,4-trimethyl-1,3-pentanediol-1-butyrate-3-isobutyrate—synthesized from the same isomeric precursor pool that includes CAS 93951-35-0—showed that this positional isomer configuration delivered lower viscosity, higher tensile strength, better elongation, and remarkably reduced migration compared to the fully esterified TXIB (2,2,4-trimethyl-1,3-pentanediol diisobutyrate, CAS 6846-50-0), suggesting reduced VOC emission from plasticized PVC articles [1]. This evidence supports the evaluation of CAS 93951-35-0 as a monoester plasticizer or plasticizer intermediate for flexible PVC applications where low migration, reduced VOC content, and favorable mechanical properties are procurement priorities. The compound's intermediate hydrolytic stability relative to phthalate esters further supports its consideration for indoor PVC applications where alkaline hydrolysis could otherwise contribute to indoor air quality degradation [2].

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